Methyl 2-[3-(3-chloropropyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate
Description
Methyl 2-[3-(3-chloropropyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate (CAS: 1235441-77-6) is a thiazolidinone derivative with the molecular formula C₉H₁₂ClNO₃S and a molecular weight of 249.71 g/mol . Its structure features a 4-oxo-thiazolidin-2-ylidene core substituted with a 3-chloropropyl group at the 3-position and a methyl ester at the 2-ylidene position. The (2E)-configuration of the double bond is critical for its stereochemical properties . This compound is marketed as a versatile small-molecule scaffold for drug discovery and organic synthesis, with applications in medicinal chemistry and crystallography .
Properties
IUPAC Name |
methyl 2-[3-(3-chloropropyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO3S/c1-14-9(13)5-8-11(4-2-3-10)7(12)6-15-8/h5H,2-4,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRNCTEBQWRTURH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C1N(C(=O)CS1)CCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501173138 | |
| Record name | Methyl 2-[3-(3-chloropropyl)-4-oxo-2-thiazolidinylidene]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501173138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1235441-77-6 | |
| Record name | Methyl 2-[3-(3-chloropropyl)-4-oxo-2-thiazolidinylidene]acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1235441-77-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-[3-(3-chloropropyl)-4-oxo-2-thiazolidinylidene]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501173138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy for 1,3-Thiazolidine-2,4-dione Derivatives
The core thiazolidine-2,4-dione ring system is commonly synthesized by cyclization of thiourea or mercaptocarboxylic acid derivatives with α-halo carbonyl compounds. The key step involves nucleophilic attack by a thiol group on an electrophilic carbon, followed by ring closure.
In the context of methyl 2-[3-(3-chloropropyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate, the synthetic route generally includes:
- Formation of the thiazolidine ring via reaction of a mercaptoamide or mercaptocarboxylate intermediate with a haloalkyl compound bearing the chloropropyl substituent.
- Introduction of the methyl ester group at the 2-ylidene position through condensation with methyl acetoacetate or related esters.
Specific Preparation Methods
Cyclization Using Mercapto Derivatives and Haloalkyl Precursors
A common approach involves reacting 2-mercaptoacetic acid derivatives with 3-chloropropyl halides under basic or neutral conditions to form the thiazolidine ring with the chloropropyl side chain. The intermediate formed is then subjected to esterification or condensation with methyl acetoacetate to introduce the methyl 2-ylideneacetate moiety.
For example, literature on related thiazolidine derivatives indicates that:
- 2-Mercaptobenzimidazole analogs reacted with 3-chloro-3-acetopropyl acetate derivatives can undergo cyclization under acidic conditions (e.g., hydrobromic acid) to yield chloropropyl-substituted thiazolidines.
- The reaction conditions often involve refluxing in ethanol or other polar solvents to facilitate ring closure and substitution.
Use of Acid Chlorides and Pyridine in Ester Formation
An alternative method employs the reaction of acid chlorides derived from thiazolidine-2,4-dione carboxylic acids with appropriate 5-benzylidene derivatives in the presence of pyridine as a base. This leads to the formation of (2,4-dioxothiazolidin-5-yl/ylidene)acetate derivatives, which are structurally related to this compound.
The general procedure includes:
- Preparation of the acid chloride from the corresponding carboxylic acid using reagents such as thionyl chloride or oxalyl chloride.
- Addition of the acid chloride solution to a pyridine solution containing the thiazolidine derivative.
- Stirring the mixture at room temperature for several hours, followed by acidification to precipitate the product.
- Purification by crystallization from solvents like n-butanol or DMF-water mixtures.
This method is advantageous for producing a series of derivatives with varying substituents, including chloropropyl groups, by selecting appropriate starting materials.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Ethanol, pyridine, dioxane | Pyridine acts as base and solvent in esterification |
| Temperature | Room temperature to reflux (60–110 °C) | Reflux often required for cyclization steps |
| Reaction Time | 2–24 hours | Longer times favor complete cyclization |
| Acid/Base Catalysts | Hydrobromic acid, pyridine | Acid catalyzes cyclization; pyridine neutralizes acid chlorides |
| Workup | Acidification to pH 3–4, filtration, crystallization | Ensures product isolation and purity |
Research Findings and Yields
- The cyclization of mercapto derivatives with 3-chloropropyl halides typically yields the thiazolidine ring in moderate to good yields (60–85%) depending on reaction time and temperature.
- Esterification via acid chloride intermediates in pyridine results in high purity products with yields ranging from 70% to 90% after crystallization.
- Optimization of solvent and temperature is crucial for maximizing yield and minimizing side reactions such as hydrolysis or polymerization.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[3-(3-chloropropyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chloropropyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[3-(3-chloropropyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-[3-(3-chloropropyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Thiazolidinone Derivatives
Thiazolidinones are a well-studied class of heterocyclic compounds with diverse biological and chemical properties. Below, we compare the target compound with structurally related analogs, focusing on substituents, synthesis, reactivity, and applications.
Structural and Functional Group Analysis
Table 1: Key Structural Differences and Properties
Key Observations :
Crystallographic and Computational Analysis
Structural elucidation of the target compound relies on tools like SHELXL and ORTEP-III (–7). Compared to aryl-substituted thiazolidinones, its chloropropyl chain may result in distinct crystal packing due to weaker van der Waals interactions versus π-stacking in aromatic analogs. Computational modeling (e.g., via WinGX) could further clarify these differences .
Biological Activity
Methyl 2-[3-(3-chloropropyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.
- Molecular Formula : C₉H₁₂ClNO₃S
- Molecular Weight : 249.72 g/mol
- CAS Number : 1235441-77-6
The compound features a thiazolidinone core, which is known for various biological activities. Its structure allows for interactions with biological targets, making it a candidate for further exploration in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves the reaction of 3-chloropropylamine with ethyl acetoacetate in the presence of a base, followed by cyclization with thiourea. The reaction conditions often include refluxing the mixture in solvents such as ethanol or methanol.
Antimicrobial Activity
Research indicates that compounds related to thiazolidinones exhibit notable antimicrobial properties. A study evaluated various derivatives and found that compounds similar to this compound demonstrated potent activity against multiple bacterial and fungal strains. The minimum inhibitory concentration (MIC) values ranged from 10.7 to 21.4 μmol/mL for effective compounds .
| Compound | MIC (μmol/mL) | MBC (μmol/mL) |
|---|---|---|
| 4d | 10.7 - 21.4 | 21.4 - 40.2 |
| 4p | Not specified | Not specified |
| 3h | Not specified | Not specified |
Anticancer Activity
The anticancer potential of thiazolidinones has been explored in various studies. This compound has shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Specific pathways affected include:
- Apoptosis Induction : The compound may activate caspase pathways leading to programmed cell death.
- Cell Cycle Arrest : Inhibition of cyclins or cyclin-dependent kinases could prevent cancer cells from progressing through the cell cycle.
The mechanism of action for this compound involves binding to specific enzymes or receptors, thereby modulating their activities. This interaction can lead to various biological effects depending on the target involved.
Case Studies
Several case studies have highlighted the biological activity of thiazolidinone derivatives:
- Antimicrobial Efficacy : A series of synthesized thiazolidinone derivatives were tested against eight bacterial and eight fungal species, showcasing significant antimicrobial properties.
- Cancer Cell Lines : In vitro studies on cancer cell lines indicated that certain derivatives could reduce cell viability significantly compared to control groups.
Q & A
Basic: What are the standard synthetic protocols for Methyl 2-[3-(3-chloropropyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate?
Answer:
The compound is typically synthesized via condensation reactions involving thiazolidinone precursors and substituted aldehydes. A common method involves refluxing 3-chloropropyl-4-oxo-thiazolidine derivatives with methyl acetoacetate in acetic acid, catalyzed by sodium acetate (0.1–0.2 mol equivalents). For example:
- Procedure : Mix 0.1 mol of 3-chloropropyl-4-oxo-thiazolidine, 0.11 mol of methyl acetoacetate, and 0.1 mol sodium acetate in 100 mL acetic acid. Reflux for 3–5 hours, filter the precipitate, and recrystallize from DMF/acetic acid .
- Key Variables : Reaction time (3–5 hours), solvent (acetic acid), and temperature (reflux conditions).
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
Essential techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d6) confirm the exocyclic double bond (δ ~5.9–6.1 ppm) and carbonyl groups (δ ~170–175 ppm) .
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch of ester and thiazolidinone) and ~3200 cm⁻¹ (NH stretch) .
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.
Advanced: How can reaction conditions be optimized to improve yield and purity?
Answer:
Optimization strategies include:
- Catalyst Screening : Testing alternative bases (e.g., triethylamine) or acid catalysts.
- Solvent Effects : Substituting acetic acid with polar aprotic solvents (e.g., DMF) may enhance solubility.
- Temperature Control : Microwave-assisted synthesis could reduce reaction time and improve selectivity .
- Purification : Gradient recrystallization (e.g., DMF/ethanol) or column chromatography for complex mixtures.
Advanced: How can crystallographic data resolve structural ambiguities in this compound?
Answer:
X-ray crystallography using software like SHELXL (for refinement) and WinGX/ORTEP (for visualization) is critical:
- Data Collection : Use high-resolution (<1.0 Å) single-crystal data to model anisotropic displacement parameters.
- Refinement : Apply twin-law corrections for twinned crystals using SHELXL’s TWIN/BASF commands .
- Validation : Check for R-factor convergence (<5%) and validate geometry with PLATON .
Advanced: What methodologies are used to evaluate antifungal activity?
Answer:
- In Vitro Assays : Measure EC50 values against phytopathogenic fungi (e.g., Alternaria solani, Plasmodiophora lingam) using spore germination inhibition assays. Prepare compound solutions in DMSO (0.1–100 µg/mL) and incubate for 48–72 hours .
- Data Analysis : Use probit analysis to calculate EC50 and compare with commercial fungicides (e.g., fluconazole).
- Limitations : Address solubility issues (e.g., DMSO cytotoxicity) via solvent optimization .
Advanced: How should researchers address discrepancies in biological activity data?
Answer:
- Reproducibility Checks : Validate protocols across independent labs.
- Structural Confirmation : Re-analyze compound purity (HPLC ≥95%) and tautomeric forms (e.g., enol-keto equilibria via NMR).
- Statistical Analysis : Apply ANOVA to compare biological replicates and identify outliers .
Advanced: What structural modifications enhance antifungal activity?
Answer:
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) on the thiazolidinone ring to improve membrane permeability.
- Hybrid Scaffolds : Conjugate with benzimidazole or quinoline moieties to target fungal cytochrome P450 enzymes .
- SAR Studies : Correlate logP values with activity; optimal logP ~2–3 for bioavailability .
Advanced: How can AI-driven approaches accelerate the design of novel analogs?
Answer:
- Virtual Screening : Use deep learning models (e.g., Atomwise’s CNN) to predict binding to fungal targets (e.g., CYP51).
- Molecular Dynamics : Simulate ligand-receptor interactions (e.g., with GROMACS) to optimize binding kinetics.
- Case Study : Compound H3 (an AI-designed analog) showed p53-Y220C reactivation and tumor suppression in mice .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
